7-Fluoroquinoline-3-carboxamide
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Overview
Description
7-Fluoroquinoline-3-carboxamide is a fluorinated quinoline derivative Quinoline compounds are known for their aromatic nitrogen-containing heterocyclic structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinoline-3-carboxamide typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution reaction of 7-chloroquinoline with a suitable fluorinating agent. The carboxamide group can be introduced through the reaction of 7-fluoroquinoline with an appropriate amide-forming reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Fluoroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoroquinoline-3-carboxylic acid
- 6-Fluoroquinoline-4-oxo-3-carboxylic acid
- 7-(3-Hydroxypyrrolidin-1-yl)-6-fluoroquinolones
Uniqueness
7-Fluoroquinoline-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H7FN2O |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
7-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) |
InChI Key |
POZJVWORZRRPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)F |
Origin of Product |
United States |
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